Lithium hydroxybenzenesulphonate

Description

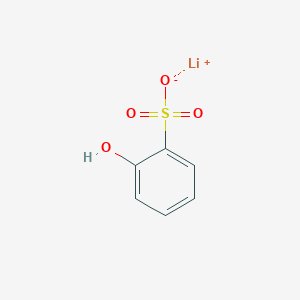

Lithium hydroxybenzenesulphonate (CAS No. 1300-47-6) is an organometallic compound with the molecular formula C₆H₅LiO₄S. Its structure consists of a benzene ring substituted with a hydroxyl (-OH) and a sulphonate (-SO₃⁻) group, with lithium (Li⁺) as the counterion . Synonyms include Benzenesulfonic acid, hydroxy-, lithium salt (1:1) and Lithium phenolsulfonate. The InChIKey (PCDGNXMXHOIMEH-UHFFFAOYSA-M) confirms its unique stereochemical identity .

Properties

CAS No. |

1300-47-6 |

|---|---|

Molecular Formula |

C6H5LiO4S |

Molecular Weight |

180.1 g/mol |

IUPAC Name |

lithium;2-hydroxybenzenesulfonate |

InChI |

InChI=1S/C6H6O4S.Li/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 |

InChI Key |

PCDGNXMXHOIMEH-UHFFFAOYSA-M |

SMILES |

[Li+].C1=CC=C(C(=C1)O)S(=O)(=O)[O-] |

Isomeric SMILES |

[Li+].C1=CC=C(C(=C1)O)S(=O)(=O)[O-] |

Canonical SMILES |

[Li+].C1=CC=C(C(=C1)O)S(=O)(=O)[O-] |

Other CAS No. |

1300-47-6 |

Synonyms |

lithium hydroxybenzenesulphonate |

Origin of Product |

United States |

Comparison with Similar Compounds

Metal Hydroxybenzenesulphonates (Sodium, Potassium Salts)

Structurally analogous compounds include sodium hydroxybenzenesulphonate (CAS No. 825-90-1) and potassium hydroxybenzenesulphonate (CAS No. 1300-48-7). These share the same aromatic sulphonate backbone but differ in their cationic species. Key comparative aspects include:

| Property | Lithium Salt | Sodium Salt | Potassium Salt |

|---|---|---|---|

| Solubility (H₂O) | Moderate (inferred) | High (typical for Na salts) | High (typical for K salts) |

| Thermal Stability | Likely lower vs. Na/K | High | High |

| Applications | Niche industrial uses | Detergents, dyes | Pharmaceuticals |

Lithium’s smaller ionic radius may reduce solubility compared to sodium or potassium salts, which are more commonly used in bulk applications like detergents (e.g., Linear Alkylbenzene Sulphonate (LAS)) .

Lithium Salts of Related Sulphonic Acids

Lithium 2-hydroxyethoxide (CAS No. 1173889-20-7) and lithium 2-(6-fluoropyridin-2-yl)acetate are structurally distinct but share lithium as the cation. Differences include:

- Lithium hydroxybenzenesulphonate : Aromatic, acidic due to -SO₃H group.

- Lithium 2-hydroxyethoxide : Aliphatic, basic (alkoxide), used in organic synthesis .

Reactivity varies significantly: the sulphonate group in this compound enhances stability in aqueous media, whereas alkoxides like lithium 2-hydroxyethoxide are moisture-sensitive .

Linear Alkylbenzene Sulphonate (LAS)

LAS (CAS No. 68584-22-5) is a widely used anionic surfactant.

| Property | This compound | LAS |

|---|---|---|

| Biodegradability | Likely lower (aromatic core) | High (linear alkyl chain) |

| Toxicity | Data lacking | Low (aquatic toxicity: LC50 >1 mg/L) |

| Primary Use | Specialty chemicals | Detergents, cleaning agents |

LAS undergoes rapid biodegradation (90% removal in 28 days via OECD 301 tests) due to its linear alkyl chain . In contrast, the aromatic structure of this compound may hinder degradation, though specific data is absent in the provided evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.